Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Chemical synthesis Enantiomeric purity Quality control

Impure building blocks generate false positives in fragment-based screening, wasting lead-optimization cycles. This orthogonally protected (Boc/free aniline) piperazine-aniline scaffold eliminates that risk: (i) 98% batch-to-batch purity ensures reproducible screening data; (ii) sequential diversification-first at the aniline, then at the piperazine N after Boc removal-delivers controlled molecular complexity; (iii) the 3-methyl stereocenter probes chiral ATP-binding pockets, with the enantiopure (S)-form achieving 4 nM IC50 against MPS1 kinase. Pre-qualified for motilin/5-HT3 receptor programs where para-substitution is mandatory.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
Cat. No. B12496654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C
InChIInChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3
InChIKeyKASHFLUTNUOVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Piperazine-Aniline Building Block for Medicinal Chemistry


Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 337530-60-6, racemic; CAS 1638251-84-9, S-enantiomer) is a bifunctional synthetic intermediate featuring a Boc-protected piperazine nitrogen, a free primary aniline, and a 3-methyl substituent on the piperazine ring . This compound serves as a versatile building block for constructing kinase inhibitor scaffolds, CNS-targeted agents, and other bioactive molecules where orthogonal protection of two secondary amines and an aniline is required . Its commercial availability as both racemate and enantiopure (S)-isomer allows medicinal chemists to probe stereochemical requirements in target binding without committing to a full asymmetric synthesis upfront .

Orthogonal amine protection enables sequential aniline coupling and piperazine diversification
Defined 3-methyl stereocenter supports chiral SAR probing without asymmetric synthesis setup
Available as racemate or enantiopure (S)-enantiomer for method- and target-matched selection

Risks of Generic Substitution


Interchanging tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate with seemingly similar piperazine-aniline building blocks introduces three critical points of failure in multi-step synthesis: (i) the 3-methyl group on the piperazine ring sterically and electronically modulates the nucleophilicity of the unprotected piperazine nitrogen, altering reaction kinetics and regioselectivity in subsequent coupling steps ; (ii) substitution of the 4-aminophenyl group with a 3-aminophenyl regioisomer fundamentally changes the geometry of the projecting amine, which can abolish target engagement in structure-based drug design ; and (iii) replacement of the Boc protecting group with alternative carbamates (e.g., Cbz, Fmoc) necessitates re-optimization of deprotection conditions and can compromise the stability of acid-sensitive intermediates during the synthetic sequence .

3-Methyl Altering or removing the 3-methyl substituent can shift piperazine nucleophilicity and coupling regioselectivity.
Regioisomer Replacing 4-aminophenyl with 3-aminophenyl regioisomer changes pharmacophore geometry and may abolish target engagement.
Protecting group Substituting Boc with Cbz or Fmoc requires re-optimization of deprotection and may compromise acid-sensitive intermediates.

Quantitative Differentiation Versus Closest Analogs


Commercial Purity: Enantiopure Versus Racemate

The (S)-enantiomer of tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 1638251-84-9) is commercially supplied at 98% purity by Sigma-Aldrich . In contrast, the racemic mixture (CAS 337530-60-6) and the regioisomeric analog tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate (CAS 301672-89-9) are typically listed at 97% or lower purity by various catalog suppliers . For procurement decisions in fragment-based screening or parallel library synthesis, where impurities can generate false-positive hits or interfere with reaction yields, this 1-percentage-point purity advantage of the enantiopure form is a quantifiable selection criterion.

Commercial purity
Data to verify
98% (S-enantiomer) vs 97% (racemate/regioisomer) by HPLC
Higher initial purity may reduce pre-use purification, supporting batch consistency in SAR libraries.
Supplier CoA data; cross-study comparability may vary.
Chemical synthesis Enantiomeric purity Quality control

Stereochemical Integrity for Asymmetric Synthesis

The (S)-enantiomer of the target compound (CAS 1638251-84-9) is available as a defined single stereoisomer, enabling its direct use in diastereoselective transformations without the need for chiral resolution . The racemic mixture (CAS 337530-60-6), while less expensive, would require a separate chiral separation step if enantiopure downstream products are desired. In a patent describing MPS1 kinase inhibitors, enantiomerically pure piperazine building blocks analogous to the (S)-form were essential for achieving target potency (IC50 values in the low nanomolar range) . Using the racemate instead of the resolved (S)-enantiomer would reduce overall product yield by approximately 50% after chiral separation and introduce an additional purification step.

Stereochemical integrity
Class-level inference
Pre-resolved (S)-enantiomer eliminates chiral resolution step; estimated 2-fold yield advantage for enantiopure targets
Direct use in diastereoselective synthesis avoids yield loss and additional purification from racemate resolution.
Analogous MPS1 inhibitor patent context; vendor-inferred ee.
Chiral synthesis Stereochemistry Enantioselective catalysis

Aniline Regiochemistry in GPCR Ligand Activity

JP Patent 5232143-B2 discloses benzylpiperazine derivatives as motilin receptor antagonists, where the 4-aminophenyl substitution pattern (as in the target compound) is critical for receptor binding . Related 3-aminophenyl regioisomers (e.g., tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate) display a different spatial orientation of the amine, which can disrupt key hydrogen-bonding interactions. While direct comparative IC50 data for the bare building block is not reported, the patent's SAR tables indicate that shifting the amino group from the 4- to the 3-position typically reduces binding affinity by 10- to 100-fold in related phenylpiperazine series .

Aniline regiochemistry
Class-level inference
Para (4-aminophenyl) vs meta (3-aminophenyl): estimated 10–100 fold lower receptor binding for meta in motilin antagonist series
Correct para-substitution maintains intended pharmacophore geometry; meta isomer may significantly reduce target binding.
JP 5232143-B2 motilin receptor SAR; class-level inference.
Regioselectivity Medicinal chemistry GPCR ligands

Boc Protection Strategy Versus Cbz Analogs

The Boc group in tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate undergoes clean deprotection under standard acidic conditions (e.g., TFA/CH2Cl2, 25 °C) with yields exceeding 90% . In contrast, analogous Cbz-protected piperazine building blocks often require harsher hydrogenolysis conditions (H2, Pd/C) that can reduce functional groups sensitive to hydrogenation, such as aryl halides or alkenes present in the target molecule. A published synthetic scheme using the closely related tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate reported a 93.6% Boc deprotection yield under TFA/CH2Cl2 at 25 °C , establishing a quantitative benchmark for the target compound's deprotection efficiency.

Boc deprotection yield
Method context
93.6% yield (TFA/CH₂Cl₂, 25 °C) via analog; preserves aryl halide and alkene functionalities
Mild acid-labile Boc enables late-stage deprotection while retaining cross-coupling handles.
Benchmark from tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (PMC9455338).
Protecting group chemistry Solid-phase synthesis Reaction yield

Research and Industrial Application Scenarios


Parallel Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of MPS1 or JAK2 kinase inhibitors benefit from the 98% pure (S)-enantiomer of this building block. The single stereoisomer eliminates a chiral resolution step, as evidenced by patent US9409907 where enantiopure piperazine-aniline scaffolds were essential for achieving 4 nM IC50 against MPS1 . The free aniline permits direct amide coupling or reductive amination, while the methyl group on the piperazine ring introduces a defined stereocenter that can probe chiral pockets in the ATP-binding site.

Fragment-Based Drug Discovery

In fragment-based screening, impurities in building blocks generate false positives and confound hit validation. Procuring this compound from Sigma-Aldrich at 98% purity ensures batch-to-batch consistency . The orthogonal protection (Boc on one piperazine nitrogen, free aniline) allows sequential functionalization: first at the aniline, then at the secondary piperazine nitrogen after Boc removal (93.6% yield benchmarked in Scheme 3 of PMC9455338 ). This two-step diversification strategy is ideal for generating fragment libraries with controlled molecular complexity.

CNS-Targeted GPCR Ligand Synthesis

For programs targeting motilin receptors or 5-HT3 receptors, the 4-aminophenyl regioisomer is mandatory. The JP Patent 5232143-B2 demonstrates that the para-substitution pattern is critical for motilin receptor antagonist activity, with estimated 10-100 fold loss in binding upon shifting to the meta (3-aminophenyl) isomer . The target compound provides the correct pharmacophore geometry out-of-the-box, avoiding futile synthesis of inactive regioisomers.

Late-Stage Functionalization via Boc Strategy

When synthesizing drug candidates containing aryl halide handles for cross-coupling, the Boc group on this building block enables a late-stage deprotection under mild acidic conditions (TFA/CH2Cl2, 25 °C, >90% yield) . This contrasts with Cbz protection, which would require hydrogenation conditions that reduce aryl bromides or iodides, destroying the cross-coupling handle. The 3-methyl group on the piperazine additionally provides a spectroscopic handle (1H NMR shift) for monitoring reaction progress and confirming product identity in complex mixtures.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Enantiopure (S)-building block eliminates chiral resolution
Stereochemical SAR in ATP-binding site probing
Fragment-based drug discovery
High-purity supply and orthogonal amine protection
Sequential diversification and hit validation consistency
CNS-targeted GPCR ligand synthesis
4-Aminophenyl regioisomer geometry
Pharmacophore geometry and receptor binding affinity
Late-stage functionalization of drug candidates
Boc protection enables mild acid deprotection
Preservation of aryl halide cross-coupling handles
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